Formamide, N, (N'-dithiobis(N-cyclohexyl-)

Description

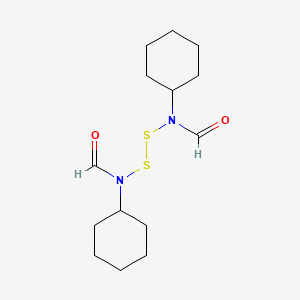

Molecular Architecture and Unique Structural Features

The distinct properties and potential applications of N,N'-Dithiobis(N-cyclohexylformamide) are fundamentally derived from its constituent parts. A thorough analysis of each component—the formamide (B127407) moiety, the dithiobis linkage, and the cyclohexyl substituents—is essential to understanding the molecule as a whole. A plausible route to this compound involves the reaction of N-cyclohexylformamide with sulfur monochloride. google.com

The formamide group, -NHCHO, is the simplest amide and serves as a fundamental building block in organic chemistry. wikipedia.orgnih.gov It is a planar moiety, a feature that has significant implications for the stereochemistry of the larger molecule. The chemistry of formamides is rich and varied; they can act as reagents in the synthesis of a wide range of compounds, including isonitriles and various heterocyclic structures. organic-chemistry.orgthieme-connect.com Formamide itself is a colorless, water-miscible liquid with a faint ammoniacal odor. wikipedia.orgnih.gov Its derivatives, such as N-substituted formamides, are of significant interest in both synthetic and medicinal chemistry. aanda.orgebi.ac.uk

| Property | Value |

|---|---|

| Chemical Formula | CH₃NO |

| Molar Mass | 45.04 g/mol wikipedia.org |

| Appearance | Colorless liquid wikipedia.orgnih.gov |

| Boiling Point | 210 °C (decomposes) wikipedia.orgnih.gov |

| Melting Point | 2-3 °C wikipedia.org |

| Solubility in Water | Miscible wikipedia.orgnih.gov |

The dithiobis linkage, also known as a disulfide bond (-S-S-), is a pivotal functional group in both chemistry and biology. It is most famously known for its role in stabilizing the tertiary structure of proteins. creative-proteomics.com The disulfide bond is a covalent linkage formed by the oxidation of two thiol groups. youtube.com From a structural standpoint, the C-S-S-C dihedral angle is typically around 90°, which imposes significant conformational constraints on any molecule containing this linkage. youtube.com The S-S bond itself has a length of approximately 2.05 Å. youtube.com

The presence of two cyclohexyl rings introduces the possibility of cis/trans isomerism with respect to the plane of the N-S-S-N backbone. The interplay between the preferred chair conformation of the cyclohexyl rings and the restricted rotation around the N-C and S-S bonds makes for a complex stereochemical landscape. A detailed conformational analysis would be necessary to determine the most stable three-dimensional arrangement of the molecule. nih.govnih.gov

| Property | Value |

|---|---|

| CAS Number | 766-93-8 sigmaaldrich.com |

| Molecular Formula | C₇H₁₃NO sigmaaldrich.com |

| Molecular Weight | 127.18 g/mol sigmaaldrich.com |

| Form | Solid sigmaaldrich.com |

| Melting Point | 36-41 °C sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

59226-72-1 |

|---|---|

Molecular Formula |

C14H24N2O2S2 |

Molecular Weight |

316.5 g/mol |

IUPAC Name |

N-cyclohexyl-N-[[cyclohexyl(formyl)amino]disulfanyl]formamide |

InChI |

InChI=1S/C14H24N2O2S2/c17-11-15(13-7-3-1-4-8-13)19-20-16(12-18)14-9-5-2-6-10-14/h11-14H,1-10H2 |

InChI Key |

ONLWVPBLICTBGL-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)N(C=O)SSN(C=O)C2CCCCC2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches to N,n Dithiobis N Cyclohexylformamide

Overview of Established Synthetic Pathways and Reported Precursors

The most direct and established pathway to a symmetrical disulfide like N,N'-dithiobis(N-cyclohexylformamide) is the oxidative coupling of two thiol precursors. In this case, the logical precursor would be N-cyclohexylthioformamide. The synthesis of N-substituted thioformamides has been reported through various methods, including the reaction of N-substituted formamides with Lawesson's reagent or the treatment of isothiocyanates with a reducing agent. Another approach involves the reaction of hydrogen cyanide with primary amines to form N-substituted formamides, which can then be converted to their thio-analogs. acs.org

Once the N-cyclohexylthioformamide precursor is obtained, its oxidation to the corresponding disulfide is the key step. The oxidative coupling of thiols to disulfides is a fundamental transformation in organic chemistry. boisestate.edu A variety of oxidizing agents have been traditionally employed for this purpose. These include halogens like iodine, peroxides such as hydrogen peroxide, and metal-based oxidants. youtube.com For instance, the oxidation of various thiols to disulfides can be effectively achieved using iodine in wet acetonitrile, which often results in excellent yields at room temperature. researchgate.net Similarly, hydrogen peroxide, often in the presence of a catalyst, is a common and relatively clean oxidant. researchgate.net

A plausible synthetic sequence would therefore involve:

Synthesis of N-cyclohexylformamide from cyclohexylamine (B46788) and a formylating agent.

Thionation of N-cyclohexylformamide, for instance using Lawesson's reagent, to yield N-cyclohexylthioformamide.

Oxidative dimerization of N-cyclohexylthioformamide using a suitable oxidizing agent to form the target disulfide, N,N'-dithiobis(N-cyclohexylformamide).

Exploration of Novel Synthetic Strategies

Recent advancements in synthetic chemistry offer more sophisticated and efficient methods for disulfide bond formation, which could be applied to the synthesis of N,N'-dithiobis(N-cyclohexylformamide).

Development of Efficient and Selective Routes to the Disulfide Linkage

The development of selective methods for disulfide bond formation is crucial, especially when other sensitive functional groups are present in the molecule. Modern synthetic methods often focus on catalytic and milder reaction conditions. For example, the use of a silyl (B83357) chloride-sulfoxide system has been shown to be effective for disulfide bond formation in peptides, cleaving S-protecting groups and forming the cystine bridge directly. nih.gov This method's efficiency in complex molecular environments suggests its potential applicability here.

Another innovative approach involves a light-mediated strategy. acs.org In this method, a photolabile caging group on the thiol can be removed by UV light, leading to the in situ release of the free thiol. A byproduct of the photolysis then acts as an oxidant, triggering rapid disulfide formation. acs.org This allows for temporal and spatial control over the reaction. acs.org

Furthermore, electrochemical methods present a modern and environmentally benign alternative. rsc.org The selective oxidation of thiols to disulfides can be achieved in a continuous-flow microreactor, using water as the oxygen source and controlling the selectivity by the applied potential. rsc.org This technique offers high selectivity and compatibility with various functional groups. rsc.org

Optimization of Reaction Conditions for Enhanced Yields and Purity

Optimizing reaction conditions is key to maximizing the yield and purity of the final product. This involves a systematic study of various parameters:

Catalyst Selection: For catalyzed oxidations, screening different catalysts is essential. For instance, in hydrogen peroxide-mediated oxidations, iodide ions have been shown to be highly effective catalysts. organic-chemistry.org Metal-free catalysts, such as organocatalysts derived from riboflavin (B1680620) in combination with molecular iodine, have also been developed for the aerobic oxidation of thiols. organic-chemistry.org

Solvent Effects: The choice of solvent can significantly influence reaction rates and selectivity. While traditional organic solvents are often used, the exploration of greener alternatives is becoming more common. neuroquantology.comnumberanalytics.com

Temperature and Reaction Time: These parameters are often interdependent. Optimization aims to find the lowest possible temperature and shortest reaction time that still afford a high yield, minimizing energy consumption and potential side reactions.

Purification Techniques: Post-reaction workup and purification are critical for obtaining a high-purity product. Modern chromatographic techniques, as well as non-chromatographic methods like crystallization, are employed. orgsyn.org

A data-driven approach to optimization, possibly involving design of experiments (DoE), can efficiently identify the optimal set of reaction conditions.

Implementation of Sustainable Chemistry Principles in Synthesis

The principles of green chemistry are increasingly integral to the development of new synthetic methodologies. The goal is to design processes that are safer, more efficient, and have a reduced environmental impact. numberanalytics.com

Utilization of Green Solvents and Environmentally Benign Reagents

The replacement of volatile and hazardous organic solvents is a key focus of green chemistry. neuroquantology.comrsc.org Water is an ideal green solvent due to its non-toxicity and availability. wikipedia.orgresearchgate.net Reactions such as the oxidation of L-cysteine to L-cystine have been successfully performed in water. researchgate.net Other green solvents include supercritical carbon dioxide, ionic liquids, and deep eutectic solvents. neuroquantology.comrsc.orgresearchgate.net

The choice of reagents is equally important. Environmentally benign oxidants are preferred over their more hazardous counterparts.

Hydrogen Peroxide: This is an excellent green oxidant as its only byproduct is water. researchgate.netorganic-chemistry.org

Molecular Oxygen (Air): Aerobic oxidations are highly desirable as they use a readily available and non-polluting oxidant. nih.gov

Recyclable Reagents: The development of recyclable hypervalent iodine(III) reagents allows for their reuse after a simple workup, minimizing waste. nih.gov

Below is a table comparing some common oxidizing agents used for thiol-to-disulfide conversion, with a focus on their green chemistry credentials.

| Oxidizing Agent | Green Byproducts | Catalyst Often Required | Relative Hazard |

| Hydrogen Peroxide | Yes (Water) | Yes | Low to Moderate |

| Molecular Oxygen (Air) | Yes (Water) | Yes | Low |

| Iodine | No | No (can be catalytic) | Moderate |

| Dimethyl Sulfoxide (DMSO) | No (Dimethyl Sulfide) | Yes | Low |

| Metal Oxides (e.g., MnO2) | No (Reduced Metal) | No (Stoichiometric) | Moderate to High |

Approaches to Maximize Atom Economy and Minimize Waste Generation

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.comjocpr.comwikipedia.org Addition and rearrangement reactions are inherently 100% atom-economical. For other reaction types, minimizing the use of stoichiometric reagents and maximizing the incorporation of reactant atoms into the final product is key.

For the synthesis of N,N'-dithiobis(N-cyclohexylformamide) via oxidative coupling, the atom economy can be calculated as:

% Atom Economy = (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100

In an ideal aerobic oxidation of N-cyclohexylthioformamide, the reaction would be:

2 R-SH + 0.5 O2 → R-S-S-R + H2O (where R = N-cyclohexylformyl)

This reaction has a high atom economy, as the only byproduct is water. In contrast, using a stoichiometric oxidant like iodine would result in a lower atom economy due to the formation of iodide byproducts.

Waste minimization can also be achieved through the use of catalytic systems, which reduce the amount of waste generated from the reagents. nih.gov One-pot or tandem reactions, where multiple synthetic steps are carried out in the same reaction vessel, can also significantly reduce waste from solvent use and purification steps. rsc.org

Chemical Reactivity and Mechanistic Investigations of N,n Dithiobis N Cyclohexylformamide

Reactivity Governed by the Disulfide Linkage

The disulfide bond is a key functional group that plays a central role in the chemistry of this compound. It is susceptible to both nucleophilic and electrophilic attack, as well as homolytic cleavage to form sulfur-centered radicals.

The cleavage of the disulfide bond in N,N'-dithiobis(N-cyclohexylformamide) by nucleophiles is a characteristic reaction of organic disulfides. This process typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism at one of the sulfur atoms. nih.govresearchgate.net In this pathway, the nucleophile attacks one of the sulfur atoms, leading to the cleavage of the S-S bond and the formation of a new bond with the attacking nucleophile, while the other sulfur atom departs as a thiolate anion.

The general mechanism can be represented as: Nu:⁻ + R-S-S-R → R-S-Nu + R-S⁻ where Nu:⁻ is the nucleophile and R is the N-cyclohexylformamide group.

A variety of nucleophiles can effect this cleavage, with soft nucleophiles like thiolates (R'S⁻) and phosphines (R₃P) being particularly effective. nih.govacs.org The reaction with thiolates, known as thiol-disulfide exchange, is a reversible process crucial in many biological systems. nih.gov The SN2 reaction at the sulfur atom requires a specific geometry, with the attacking nucleophile and the leaving group ideally oriented in a linear fashion (180° angle) with respect to the central sulfur atom for optimal orbital overlap in the transition state. researchgate.netresearchgate.net

Theoretical studies on simpler disulfides, such as dimethyl disulfide, using density functional theory (DFT), have provided detailed insights into the energetics and transition states of these SN2 reactions. nih.govacs.org These studies support a mechanism that can proceed either through a classic SN2 transition state or, in some cases, via an addition-elimination pathway involving a transient hypervalent sulfur intermediate, depending on the nature of the nucleophile and the reaction conditions. acs.org In protic solvents, the departing thiolate anion is stabilized by hydrogen bonding, facilitating the reaction. nih.gov

Table 1: Factors Influencing Nucleophilic Cleavage of the Disulfide Bond

| Factor | Influence on Reactivity | Mechanistic Implication |

|---|---|---|

| Nucleophile Strength | Stronger, softer nucleophiles (e.g., thiolates, phosphines) increase the reaction rate. | Facilitates the formation of the new S-Nu bond. |

| Solvent Polarity | Polar, protic solvents can stabilize the departing thiolate anion. | Lowers the activation energy of the reaction. nih.gov |

| Steric Hindrance | Bulky substituents on the nucleophile or near the disulfide bond can hinder the approach of the nucleophile. | May slow down the reaction rate due to steric repulsion in the transition state. nih.gov |

| Electronic Effects | Electron-withdrawing groups attached to the sulfur atoms can increase their electrophilicity. | Makes the sulfur atoms more susceptible to nucleophilic attack. |

The sulfur atoms in the disulfide linkage of N,N'-dithiobis(N-cyclohexylformamide) exist in a formal oxidation state of -1. This allows them to participate in redox reactions, acting as either oxidizing or reducing agents.

Oxidation: The disulfide bond can be oxidized by strong oxidizing agents, such as peroxy acids, to a range of higher oxidation state sulfur species, including thiosulfinates, thiosulfonates, and ultimately, sulfonic acids. The precise product depends on the strength of the oxidizing agent and the reaction conditions.

Reduction: Conversely, the disulfide bond can be reduced to the corresponding thiol, N-cyclohexylthiourea, by various reducing agents. Common laboratory reagents for this transformation include phosphines like triphenylphosphine (B44618) (in the presence of water) and borohydrides. acs.org This reduction involves the cleavage of the S-S bond and the addition of hydrogen atoms.

The sulfur atoms of the disulfide bond also exhibit electrophilic character, making them susceptible to attack by strong nucleophiles as detailed in the previous section. This electrophilicity arises from the polarizability of the sulfur atoms and the relatively weak nature of the S-S bond.

The disulfide bond in N,N'-dithiobis(N-cyclohexylformamide) can undergo homolytic cleavage upon exposure to heat or ultraviolet (UV) light, generating two nitrogen-centered radicals of the N-cyclohexylformamide thiyl type (R-S•). nih.govnih.gov The bond dissociation energy for the S-S bond in typical organic disulfides is relatively low (in the range of 20-26 kcal/mol for diaryl disulfides), making this process accessible under moderate conditions. researchgate.net

(R-S-S-R → 2 R-S•, where R = N-cyclohexylformamide)

These resulting thiyl radicals are reactive intermediates that can participate in a variety of subsequent reactions, including:

Hydrogen Abstraction: They can abstract hydrogen atoms from other molecules, leading to the formation of the corresponding thiol and a new radical.

Addition to Unsaturated Systems: They can add across double or triple bonds, initiating radical polymerization or other radical-mediated transformations.

Recombination: Two thiyl radicals can recombine to reform the disulfide bond.

Studies on bis(thiocarbonyl)disulfides have shown that the stability of the resulting radical species plays a crucial role in the ease of homolytic cleavage. nih.gov Electron-donating groups can stabilize the resulting radical, thereby lowering the S-S bond dissociation enthalpy. nih.gov The radical chemistry of disulfides is of significant interest in various fields, including polymer chemistry and biology, where radical-initiated disulfide bond cleavage can occur. nih.gov

Reactivity of the Formamide (B127407) Moieties

Amides, including the formamide groups in N,N'-dithiobis(N-cyclohexylformamide), can undergo hydrolysis to yield a carboxylic acid (in this case, formic acid) and an amine (N-cyclohexylamine), following the cleavage of the disulfide bond. This hydrolysis can be catalyzed by either acid or base, though it typically requires harsh conditions such as strong acids or bases and elevated temperatures. chemistrysteps.comyoutube.comkhanacademy.org

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule. youtube.com

Base-Catalyzed Hydrolysis: In the presence of a strong base, the hydroxide (B78521) ion directly attacks the carbonyl carbon. This process is generally less favorable than acid catalysis because the resulting amide anion is a poor leaving group. The reaction is often driven to completion by the deprotonation of the resulting carboxylic acid. chemistrysteps.comyoutube.com

Kinetic studies on the hydrolysis of simple amides like formamide have provided detailed information on the activation parameters and rate constants for these processes. researchgate.netacs.org For instance, the half-life for the neutral hydrolysis of formamide at 25°C is estimated to be around 199 years, highlighting its inherent stability under neutral conditions. researchgate.net The rate of hydrolysis is significantly influenced by pH and temperature. researchgate.netnih.gov

The formamide group can also be dehydrated using strong dehydrating agents like thionyl chloride (SOCl₂) to form the corresponding isonitrile (or isocyanide). youtube.com

The reactivity of the formamide group is characterized by the interplay of electronic effects. The lone pair of electrons on the nitrogen atom can be delocalized into the carbonyl group, which gives the C-N bond a degree of double bond character and reduces the nucleophilicity of the nitrogen and the electrophilicity of the carbonyl carbon.

Reactivity at the Carbonyl Carbon: Despite the resonance stabilization, the carbonyl carbon retains sufficient electrophilic character to be attacked by strong nucleophiles. msu.rumasterorganicchemistry.comlibretexts.org Nucleophilic addition to the carbonyl group is a fundamental reaction of aldehydes and ketones, and while amides are less reactive, this pathway can be accessed with highly reactive nucleophiles. chemistrystudent.comyoutube.com

Reactivity at the Formamide Nitrogen: The nitrogen atom of the formamide is generally not very nucleophilic due to the delocalization of its lone pair. However, it can be deprotonated by a very strong base to form an amidate anion, which is a more potent nucleophile. The nitrogen can also act as a site for electrophilic attack, for instance, in reactions with strong electrophiles. In some cases, N-centered radicals can be generated from amide derivatives, which can then participate in various C-N bond-forming reactions. nih.gov

Influence of Cyclohexyl Substituents on Molecular Reactivity, Steric Effects, and Stereoselectivity

The presence of two cyclohexyl groups, one on each nitrogen atom of the formamide moieties, is expected to exert a significant influence on the reactivity of N,N'-dithiobis(N-cyclohexylformamide). This influence is primarily due to steric and stereoelectronic effects.

Steric Effects:

The cyclohexyl group is a bulky substituent that can sterically hinder reactions at the adjacent formamide and disulfide functionalities. fastercapital.commsu.edu This steric hindrance arises from the spatial volume occupied by the cyclohexyl rings, which can impede the approach of reactants to the reactive centers. numberanalytics.com For instance, in nucleophilic substitution reactions targeting the disulfide bond or reactions involving the formamide carbonyl group, the bulky cyclohexyl groups would likely decrease the reaction rate compared to analogous compounds with smaller substituents. fastercapital.com

The conformation of the cyclohexane (B81311) ring is also a critical factor. The chair conformation is the most stable, and substituents can occupy either axial or equatorial positions. msu.edu Large substituents like the formamide group attached to the nitrogen would preferentially occupy the equatorial position to minimize steric strain from 1,3-diaxial interactions. msu.edu This conformational preference can dictate the accessibility of the reactive sites.

Reactions that proceed through a transition state where steric congestion is increased will be disfavored, a phenomenon known as steric hindrance. spcmc.ac.in Conversely, reactions that relieve steric strain in the transition state may be accelerated, a concept referred to as "steric assistance." spcmc.ac.in For N,N'-dithiobis(N-cyclohexylformamide), any reaction requiring the approach of a bulky reagent will likely be subject to significant steric hindrance.

Stereoselectivity:

The chiral nature of a substituted cyclohexane ring can lead to stereoselectivity in its reactions. acs.org If the cyclohexyl ring contains other substituents, or if a reaction creates a new stereocenter, the existing stereochemistry of the ring can direct the approach of a reagent to one face of the molecule over the other. This can result in the preferential formation of one stereoisomer over another (diastereoselectivity or enantioselectivity). youtube.com For instance, in reductions of a carbonyl group or additions to a double bond within a cyclohexyl system, the stereochemical outcome is often dictated by the steric bulk of the substituents on the ring. acs.org Although the formamide group itself is not a stereocenter, its attachment to the cyclohexyl ring can influence the stereochemical course of reactions at or near the ring.

Illustrative Data on Steric Effects of Cyclohexyl Groups:

To illustrate the impact of steric bulk, the following table presents conceptual data comparing the relative rates of a hypothetical nucleophilic substitution reaction on a disulfide bond with different N-substituents.

| N-Substituent | Relative Rate | Predominant Effect |

| Methyl | 100 | Low Steric Hindrance |

| Isopropyl | 35 | Moderate Steric Hindrance |

| Cyclohexyl | 15 | High Steric Hindrance fastercapital.com |

| tert-Butyl | 5 | Very High Steric Hindrance fastercapital.com |

This table is illustrative and intended to demonstrate the general principle of steric hindrance.

Detailed Kinetic and Thermodynamic Analyses of Key Reactions

A comprehensive understanding of the reactivity of N,N'-dithiobis(N-cyclohexylformamide) requires an analysis of the kinetics and thermodynamics of the reactions involving its principal functional groups: the disulfide bond and the formamide linkages.

Disulfide Bond Reactivity:

The disulfide bond is susceptible to cleavage by various reagents, most notably thiols, in a process known as thiol-disulfide exchange. acs.org This is a reversible reaction that proceeds through a nucleophilic attack of a thiolate anion on one of the sulfur atoms of the disulfide bond. acs.org

The kinetics of thiol-disulfide exchange are generally second-order, being first-order in both the disulfide and the thiol. nih.gov The rate of these reactions is highly dependent on the pH of the medium, as the concentration of the more nucleophilic thiolate anion increases with pH. nih.gov For example, the reaction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) with sulfide (B99878) has a second-order rate constant of 889 M⁻¹s⁻¹ at pH 7.4. nih.gov The activation energy for disulfide bond cleavage can be influenced by mechanical forces, with pulling on the bond leading to a decrease in the activation energy and an increase in the reaction rate. researchgate.net

Thermodynamically, the position of the equilibrium in a thiol-disulfide exchange reaction is determined by the relative redox potentials of the participating thiols. The reaction will favor the formation of the more stable disulfide. nih.gov

Formamide Group Reactivity:

The formamide group can undergo hydrolysis, aminolysis, or reduction. The aminolysis of anhydrides to form amides has been studied in detail, revealing that the reaction mechanism can involve a change in the rate-determining step depending on the basicity of the reacting amine. sci-hub.box For the formation of N-alkylmaleamic acids from maleic anhydride (B1165640), the Brønsted relationship (log k vs. pKa) is nonlinear, indicating a change in the rate-determining step from proton transfer in the tetrahedral intermediate for less basic amines to the formation of the tetrahedral intermediate for more basic amines. sci-hub.box

The thermodynamics of amide formation are also well-documented. For instance, the equilibrium constants for the formation of amides from maleic anhydride and primary amines show a dependence on the pKa of the amine. sci-hub.box The free energies of hydrolysis for the resulting maleamic acids are in the range of 7.6 to 11 kcal/mol. sci-hub.box

Representative Kinetic and Thermodynamic Data for Analogous Reactions:

The following tables provide representative kinetic and thermodynamic data for disulfide exchange and amide formation/hydrolysis reactions involving related compounds. These values serve as a general guide to the expected parameters for reactions of N,N'-dithiobis(N-cyclohexylformamide).

Table 3.4.1: Kinetic Data for a Representative Thiol-Disulfide Exchange Reaction

| Reaction Parameter | Value | Conditions | Reference |

| Second-Order Rate Constant (k) | 889 M⁻¹s⁻¹ | pH 7.4 | nih.gov |

| Activation Energy (Ea) | ~30-40 kJ/mol | In solution | researchgate.net |

Data for the reaction of DTNB with sulfide.

Table 3.4.2: Thermodynamic Data for Amide Formation

| Reaction | Equilibrium Constant (K) | Free Energy Change (ΔG°) | Conditions | Reference |

| Maleic Anhydride + Amine ⇌ Maleamic Acid | log K = 0.44pKa + 4.7 | -7.6 to -11 kcal/mol (hydrolysis) | 50 °C | sci-hub.box |

Data for the reaction of maleic anhydride with a series of primary amines.

Advanced Spectroscopic and Structural Elucidation of N,n Dithiobis N Cyclohexylformamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone in the structural elucidation of N,N'-Dithiobis(N-cyclohexylformamide), offering unparalleled insight into the carbon-hydrogen framework and the connectivity between different molecular fragments.

The ¹H and ¹³C NMR spectra of N,N'-Dithiobis(N-cyclohexylformamide) provide a foundational map of its molecular structure. Due to the molecule's symmetry, a specific number of unique signals is anticipated in each spectrum, corresponding to the chemically non-equivalent protons and carbon atoms.

The ¹H NMR spectrum is expected to display distinct signals for the formyl proton (N-CHO), the methine proton of the cyclohexyl ring attached to the nitrogen, and the various methylene (B1212753) protons of the cyclohexyl group. The chemical shift of the formyl proton would likely appear downfield, influenced by the electronegativity of the adjacent nitrogen and oxygen atoms. The cyclohexyl protons would resonate in the aliphatic region, with their precise chemical shifts and multiplicities determined by their spatial relationships and coupling to neighboring protons.

In the ¹³C NMR spectrum, a signal for the carbonyl carbon of the formamide (B127407) group is expected at the lower end of the spectrum, typically in the range of 160-170 ppm. The carbons of the cyclohexyl ring would appear at higher field strengths. The carbon atom directly bonded to the nitrogen (C1) would be deshielded compared to the other cyclohexyl carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N,N'-Dithiobis(N-cyclohexylformamide) in CDCl₃

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Formyl (CHO) | ~8.1 | ~163 |

| Cyclohexyl C1-H | ~3.8 | ~52 |

| Cyclohexyl C2,6-H (axial) | ~1.8 | ~33 |

| Cyclohexyl C2,6-H (equatorial) | ~1.6 | ~33 |

| Cyclohexyl C3,5-H (axial) | ~1.3 | ~26 |

| Cyclohexyl C3,5-H (equatorial) | ~1.1 | ~26 |

| Cyclohexyl C4-H (axial) | ~1.7 | ~25 |

| Cyclohexyl C4-H (equatorial) | ~1.5 | ~25 |

Note: The predicted values are based on the analysis of structurally similar compounds and are subject to variation based on solvent and experimental conditions.

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the N,N'-Dithiobis(N-cyclohexylformamide) molecule, a suite of two-dimensional (2D) NMR experiments is indispensable. harvard.eduresearchgate.netosti.gov

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be crucial for tracing the proton-proton coupling networks within the cyclohexyl rings. Cross-peaks would reveal the connectivity between the C1-H proton and the protons on C2 and C6, and subsequently the couplings between the protons on adjacent carbons around the ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. nih.gov It would allow for the definitive assignment of each carbon signal based on the chemical shift of the proton attached to it. For instance, the carbon signal at approximately 52 ppm would show a correlation to the proton signal around 3.8 ppm, confirming its identity as C1.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. nih.gov This is particularly valuable for identifying quaternary carbons and for linking different structural fragments. For example, a correlation between the formyl proton (~8.1 ppm) and the C1 carbon of the cyclohexyl ring (~52 ppm) would confirm the N-cyclohexylformamide substructure. Furthermore, correlations from the cyclohexyl protons to the formyl carbon would solidify this assignment.

Solid-state NMR (ssNMR) is a powerful technique for investigating the structure and dynamics of materials in their solid form, providing insights that are not accessible through solution-state NMR. For N,N'-Dithiobis(N-cyclohexylformamide), ssNMR could be employed to distinguish between crystalline and amorphous phases. rsc.org

In a crystalline state, the molecules adopt a regular, repeating arrangement, which would result in sharp, well-defined signals in the ssNMR spectrum. Conversely, an amorphous form, lacking long-range order, would exhibit broader lineshapes. Polymorphism, the existence of multiple crystalline forms, could also be identified through distinct sets of chemical shifts in the ssNMR spectra for each polymorph. Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to enhance the signal of the less abundant ¹³C nuclei and to average out anisotropic interactions that broaden the signals in the solid state.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a complementary method to NMR for the structural characterization of N,N'-Dithiobis(N-cyclohexylformamide), with a particular strength in identifying functional groups and specific bond types.

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a fingerprint of the functional groups present.

For N,N'-Dithiobis(N-cyclohexylformamide), key absorptions would include:

C=O Stretch: A strong, sharp absorption band is expected in the region of 1650-1680 cm⁻¹ for the carbonyl group of the formamide. The exact position of this band can be indicative of the local environment, including the potential for intermolecular interactions.

N-H Bending and C-N Stretching: Vibrations associated with the formamide C-N bond and N-H bending would appear in the fingerprint region (below 1500 cm⁻¹).

C-H Stretching: Absorptions corresponding to the C-H stretching vibrations of the cyclohexyl rings would be observed in the 2850-3000 cm⁻¹ region.

The absence of a distinct N-H stretching band (typically around 3300 cm⁻¹) would be a key indicator that the nitrogen is trisubstituted, consistent with the proposed dithiobis structure. Analysis of the carbonyl stretching frequency in different phases (e.g., solution vs. solid) could also provide information about the presence and strength of intermolecular hydrogen bonding in the solid state.

Table 2: Predicted Key IR Absorption Frequencies for N,N'-Dithiobis(N-cyclohexylformamide)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| C-H Stretch (cyclohexyl) | 2850 - 3000 | Medium to Strong |

| C=O Stretch (formamide) | 1650 - 1680 | Strong |

| C-N Stretch | 1200 - 1350 | Medium |

| S-S Stretch | 450 - 550 | Weak to Medium |

Raman spectroscopy is particularly well-suited for the detection of non-polar or weakly polar bonds, which often give rise to weak signals in IR spectroscopy. A prime example is the sulfur-sulfur (S-S) bond in the dithiobis linkage of N,N'-Dithiobis(N-cyclohexylformamide). nih.govresearchgate.net

The S-S stretching vibration is expected to produce a characteristic signal in the Raman spectrum, typically in the range of 450-550 cm⁻¹. nih.gov The intensity and exact position of this peak can provide information about the conformation around the S-S bond. This makes Raman spectroscopy an invaluable tool for confirming the presence of the dithiobis bridge, a feature that is not readily probed by NMR or IR spectroscopy. The observation of this characteristic S-S stretching frequency would be a definitive piece of evidence for the proposed structure. researchgate.net

Extensive searches for experimental data pertaining to the advanced spectroscopic and structural analysis of this specific compound have not yielded any specific results. Information regarding its precise molecular mass determination via high-resolution mass spectrometry (HRMS), fragmentation pathways from tandem mass spectrometry (MS/MS), or its absolute solid-state structure through X-ray crystallography could not be located in the public domain. Similarly, no studies on its chiroptical properties, such as conformational analysis using circular dichroism, were found.

While information exists for the related but structurally distinct compound N-Cyclohexylformamide , this data is not applicable to the more complex N,N'-dithiobis(N-cyclohexylformamide) structure. The presence of the dithiobis linkage and the second N-cyclohexylformamide moiety significantly alters the chemical and physical properties of the molecule, making direct comparisons invalid.

It is possible that the compound is either novel, has been synthesized but not extensively characterized in published literature, or is referred to by a different, less common name not indexed in major chemical databases. Without a definitive chemical identifier such as a CAS number or a direct reference in a research publication, a comprehensive and accurate scientific article on its spectroscopic and structural properties cannot be generated at this time.

Computational Chemistry and Theoretical Modeling of N,n Dithiobis N Cyclohexylformamide

Electronic Structure and Bonding Analysis

The electronic properties of N,N'-Dithiobis(N-cyclohexylformamide) are dictated by the interplay between the electron-rich amide and disulfide groups and the bulky, aliphatic cyclohexyl rings.

Density Functional Theory (DFT) is a powerful method for calculating the electronic structure of molecules. mpg.dearxiv.org For a molecule like N,N'-Dithiobis(N-cyclohexylformamide), DFT calculations would provide critical insights into its reactivity and intermolecular interactions.

Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. For this compound, the HOMO is expected to be localized on the disulfide bond and the lone pairs of the sulfur and nitrogen atoms. The LUMO is likely to be an antibonding orbital, specifically the σ* orbital of the S-S bond and the π* orbital of the C=O group. The energy gap between the HOMO and LUMO would define the molecule's kinetic stability and its electronic absorption properties. Theoretical studies on similar organochalcogenide complexes show HOMO-LUMO gaps in the range of 2-3 eV. mdpi.com

Table 5.1.1: Representative DFT-Calculated Properties for Analogous Compounds

This table presents typical data obtained from DFT calculations for simpler molecules containing the key functional groups of N,N'-Dithiobis(N-cyclohexylformamide).

| Property | Analogous Compound | Method/Basis Set | Calculated Value |

| Dipole Moment | N,N-Dimethylformamide | B3LYP/6-31G(d) | ~3.8 D |

| HOMO-LUMO Gap | Dimethyl Disulfide | B3LYP/6-311+G(d,p) | ~6.5 eV |

| NBO Charge on Oxygen | N-Methylformamide | B3LYP/aug-cc-pVTZ | ~ -0.65 e |

| NBO Charge on Sulfur | Dimethyl Disulfide | B3LYP/6-311+G(d,p) | ~ -0.05 e |

Note: Data is illustrative and sourced from typical computational chemistry studies on the listed analogous compounds.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a route to highly accurate predictions. youtube.comresearchgate.net Methods like Møller-Plesset perturbation theory (MP2) and Coupled-Cluster (CCSD) theory provide a more rigorous treatment of electron correlation than standard DFT functionals. nih.gov

For N,N'-Dithiobis(N-cyclohexylformamide), these high-level calculations would be computationally demanding but could provide benchmark data for:

Optimized Geometries: Precise bond lengths, bond angles, and dihedral angles, especially for the flexible disulfide linkage.

Reaction Energetics: Accurate calculation of reaction enthalpies and activation barriers for processes like disulfide bond cleavage or formamide (B127407) hydrolysis. nih.govcapes.gov.br

Vibrational Frequencies: Prediction of infrared and Raman spectra, which can be compared with experimental data to confirm structural assignments. Studies on N-cyclohexylformamide have used ab initio calculations to analyze vibrational modes. ebi.ac.uk

A study on formamide hydrolysis using ab initio methods demonstrated the step-wise mechanism involving a diol intermediate, with a calculated pseudo-first-order kinetic constant in excellent agreement with experimental data. nih.gov

Conformational Analysis and Potential Energy Surfaces

The flexibility of the N,N'-Dithiobis(N-cyclohexylformamide) molecule, arising from rotation around multiple single bonds, results in a complex potential energy surface with numerous conformers.

Molecular mechanics (MM) and molecular dynamics (MD) simulations are indispensable tools for exploring the conformational space of large, flexible molecules. benthamdirect.comnih.gov Using force fields like AMBER or GAFF, MD simulations can model the molecule's movement over time, revealing its preferred shapes and dynamic behavior in different environments. chemrxiv.org

For N,N'-Dithiobis(N-cyclohexylformamide), MD simulations would be crucial for understanding:

Cyclohexyl Ring Conformation: The cyclohexyl groups will predominantly adopt a stable chair conformation to minimize steric and torsional strain. youtube.comslideshare.net

Solvent Effects: Explicitly including solvent molecules in the simulation would show how interactions with the solvent (e.g., water) influence the conformational preferences.

The dihedral angle of the C-S-S-C group is a defining structural feature of disulfides. The rotation around the S-S bond is subject to a significant energy barrier.

Ground State Conformation: Computational studies on various dialkyl disulfides consistently show that the most stable conformer has a C-S-S-C dihedral angle of approximately 90° (a gauche arrangement). nih.govresearchgate.net

Rotational Barriers: Rotation away from this minimum energy conformation leads to two primary transition states: a cis conformation (0° dihedral angle) and a trans conformation (180° dihedral angle). For simple disulfides like dimethyl disulfide, the trans barrier is lower in energy than the cis barrier. However, as the steric bulk of the substituents increases (as with the N-cyclohexylformamide groups), the energy of both barriers is expected to rise dramatically, particularly the cis barrier, due to severe steric clashes. ku.dk

Table 5.2.2: Calculated S-S Torsional Barriers for a Series of Dialkyl Disulfides

This table demonstrates the effect of substituent size on the rotational energy barrier around the S-S bond, as determined by computational methods.

| Compound | Method | Trans Barrier (kcal/mol) | Cis Barrier (kcal/mol) | Reference |

| Dimethyl Disulfide | Ab Initio | ~6.8 | ~8.5 | researchgate.net |

| Diethyl Disulfide | MP2/6-31G(d) | ~6.9 | ~10.4 | nih.gov |

| Di-t-butyl Disulfide | Force Field | ~5.6 | ~18.8 | ku.dk |

Note: Values are approximate and compiled from different computational studies. The significant increase in the cis barrier for the bulky di-t-butyl disulfide is particularly relevant.

For N,N'-Dithiobis(N-cyclohexylformamide), the rotational barrier would be substantial, severely restricting the conformational freedom around the S-S bond and likely leading to a well-defined, albeit complex, set of stable rotamers.

Reaction Mechanism Pathways and Transition State Characterization

Computational chemistry is essential for elucidating the step-by-step pathways of chemical reactions and characterizing the high-energy transition states that govern reaction rates.

Potential reaction pathways for N,N'-Dithiobis(N-cyclohexylformamide) involve its two primary functional groups: the disulfide linkage and the amide bonds.

Disulfide Bond Cleavage: The S-S bond is susceptible to both nucleophilic and radical-mediated cleavage.

Nucleophilic Attack: A common reaction for disulfides is cleavage by a nucleophile, such as a thiolate anion (RS⁻). Computational studies on this process show it proceeds via an Sₙ2-like mechanism, where the nucleophile attacks one of the sulfur atoms, leading to the formation of a trigonal bipyramidal transition state. capes.gov.brnih.gov For sterically hindered disulfides, this pathway has a significant activation barrier. capes.gov.br

Homolytic Cleavage: The S-S bond can also break homolytically (S-S → 2 S•) upon exposure to UV light or radical initiators, forming two thionyl radicals. nih.gov This pathway is generally high in energy but is critical in radical-mediated processes. rsc.org

Formamide Hydrolysis: The amide bonds can be hydrolyzed under acidic or basic conditions.

Mechanism: Computational studies of formamide hydrolysis have detailed a multi-step process. nih.govnih.gov The reaction typically begins with the hydration of the carbonyl group to form a tetrahedral intermediate. This is followed by proton transfer and subsequent cleavage of the C-N bond to yield a carboxylic acid (formic acid) and an amine (N-cyclohexylthiol, following S-S cleavage and reduction). nih.govcapes.gov.br Theoretical calculations can map the potential energy surface for this entire process, identifying the rate-limiting step and the structure of the associated transition state.

Table 5.3.1: Hypothetical Reaction Pathways and Computational Descriptors

| Reaction Pathway | Key Intermediate(s) | Transition State Feature(s) | Computational Method(s) |

| Nucleophilic S-S Cleavage (by RS⁻) | Trisulfur anion complex | Sₙ2-like geometry at the attacked sulfur | DFT, CCSD |

| Homolytic S-S Cleavage | Thionyl radicals | Elongated S-S bond | CASSCF, Multireference Methods |

| Neutral/Acid-Catalyzed Amide Hydrolysis | Protonated tetrahedral diol | Water-assisted proton shuttling; C-N bond breaking | DFT, Ab Initio MD |

In Silico Investigation of Disulfide Bond Cleavage Mechanisms (e.g., N-Heterocyclic Carbene mediated reactions)

The disulfide bond is a critical functional group that can undergo cleavage through various mechanisms, most notably via nucleophilic substitution (S_N2) pathways. Theoretical studies using Density Functional Theory (DFT) are instrumental in elucidating the mechanisms of S-S bond scission. researchgate.net For instance, the reaction of a disulfide with a nucleophile, such as a phosphine (B1218219) or a thiol, can be modeled to map out the potential energy surface of the reaction. researchgate.net

Computational investigations of such reactions typically involve:

Geometry Optimization: Finding the lowest energy structures of the reactants, transition states, intermediates, and products.

Transition State Searching: Locating the saddle point on the potential energy surface that connects reactants and products. This is crucial for understanding the reaction barrier.

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations trace the reaction path from the transition state down to the reactants and products, confirming that the located transition state indeed connects the intended species.

A hypothetical reaction pathway for the NHC-mediated cleavage of N,N'-Dithiobis(N-cyclohexylformamide) is depicted below:

Table 1: Hypothetical Steps in NHC-Mediated Cleavage of N,N'-Dithiobis(N-cyclohexylformamide)

| Step | Description |

|---|---|

| 1 | Nucleophilic attack of the NHC on a sulfur atom of the disulfide bond. |

| 2 | Formation of a transition state where the C-S bond is partially formed and the S-S bond is partially broken. |

| 3 | Cleavage of the S-S bond to form a sulfenyl-NHC cation and a cyclohexylformamido-thiolate anion. |

Natural Bond Orbital (NBO), Principal Interacting Orbital (PIO), and Extended Transition State-Natural Orbitals for Chemical Valence (ETS-NOCV) Analyses for Electron Transfer Studies

To gain a deeper understanding of the electronic changes that occur during a reaction, several computational analysis methods can be employed.

Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the intuitive chemical concepts of bonds, lone pairs, and antibonding orbitals. A key feature of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). For instance, in a study of a related dithiocarbamato complex, NBO analysis highlighted the importance of charge transfer from the lone pair of a sulfur atom to an antibonding orbital of a metal-sulfur bond. mdpi.com In the context of disulfide cleavage, NBO analysis can reveal the electronic delocalization and hyperconjugative interactions that stabilize the molecule and the transition state.

Principal Interacting Orbital (PIO) Analysis: PIO analysis is a method to simplify the description of orbital interactions by focusing on the most significant contributing orbitals. This can be particularly useful in understanding the frontier molecular orbital (FMO) interactions between a nucleophile and the disulfide bond.

Extended Transition State-Natural Orbitals for Chemical Valence (ETS-NOCV) Analysis: The ETS-NOCV method is a powerful tool for analyzing the nature of the chemical bond between interacting fragments. It decomposes the total interaction energy into several components: electrostatic interaction, Pauli repulsion, and orbital interaction energy. The orbital interaction term can be further decomposed into contributions from pairs of natural orbitals for chemical valence (NOCV), which represent the charge flow between the fragments. This analysis provides a detailed picture of the deformation of electron density upon bond formation and can distinguish between σ-donation and π-back-donation, for example.

Table 3: Example of ETS-NOCV Energy Decomposition for a Chemical Bond

| Energy Component | Value (kcal/mol) | Description |

|---|---|---|

| Electrostatic Interaction | -50.6 | Attractive interaction between the charge distributions of the fragments. |

| Pauli Repulsion | 75.3 | Repulsive interaction due to the overlap of filled orbitals. |

| Orbital Interaction | -45.1 | Stabilizing interaction from the mixing of occupied and unoccupied orbitals. |

| Total Interaction Energy | -20.4 | The net stabilizing energy of the bond. |

Note: This table provides a general illustration of the outputs from an ETS-NOCV analysis.

Prediction and Interpretation of Spectroscopic Data from First Principles

Computational chemistry is widely used to predict and interpret spectroscopic data, such as Nuclear Magnetic Resonance (NMR) spectra. First-principles calculations, particularly using DFT, can provide theoretical chemical shifts that, when compared with experimental data, can aid in structure elucidation and assignment of signals.

The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors. rsc.org The calculated shielding constants are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

For N,N'-Dithiobis(N-cyclohexylformamide), computational prediction of its ¹H and ¹³C NMR spectra would involve:

Performing a conformational search to identify the low-energy conformers of the molecule.

Optimizing the geometry of each significant conformer.

Calculating the NMR shielding constants for each conformer.

Obtaining a Boltzmann-averaged set of shielding constants based on the relative energies of the conformers.

Converting the shielding constants to chemical shifts using a linear regression analysis based on a set of known compounds or by direct comparison to a calculated reference standard.

This process can be particularly useful for assigning the signals of the cyclohexyl rings, which can be complex due to their conformational flexibility. The accuracy of the predicted shifts depends on the chosen level of theory (functional and basis set) and the inclusion of solvent effects. nih.govresearchgate.netnih.gov

Table 4: Illustrative Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |

|---|---|---|

| C=O | 165.2 | 164.8 |

| C-N | 55.8 | 56.1 |

| Cyclohexyl-C1 | 32.5 | 32.9 |

| Cyclohexyl-C2,6 | 25.9 | 26.3 |

| Cyclohexyl-C3,5 | 24.7 | 25.0 |

Note: The values in this table are hypothetical and for illustrative purposes. They demonstrate the typical level of agreement that can be achieved between experimental and calculated NMR data.

Chemical Stability and Degradation Pathways of N,n Dithiobis N Cyclohexylformamide

Hydrolytic Stability and Mechanism under Varied pH Conditions

The hydrolytic stability of N,N'-Dithiobis(N-cyclohexylformamide) is influenced by the reactivity of its formamide (B127407) and disulfide linkages towards water, a process that can be catalyzed by acidic or basic conditions.

The formamide group, in general, can undergo hydrolysis to yield a carboxylic acid and an amine. youtube.comyoutube.com In the case of N,N'-Dithiobis(N-cyclohexylformamide), this would involve the cleavage of the carbon-nitrogen bond. Under acidic conditions, the carbonyl oxygen of the formamide is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the formation of formic acid and N-cyclohexylaminosulfenyl amide. Conversely, under basic conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate that subsequently breaks down to a formate (B1220265) salt and the corresponding amine derivative. youtube.comyoutube.com

The disulfide bond is generally more stable towards hydrolysis than the formamide group under neutral conditions. However, in strongly acidic or alkaline solutions, its stability can be compromised, especially in the presence of other reagents.

The table below illustrates the hypothetical hydrolytic degradation rates of N,N'-Dithiobis(N-cyclohexylformamide) at different pH values, based on the general behavior of amides and disulfides.

Table 1: Illustrative Hydrolytic Degradation of N,N'-Dithiobis(N-cyclohexylformamide) at 50°C

| pH | Predominant Degradation Pathway | Hypothetical Half-life (t½) | Primary Degradation Products |

|---|---|---|---|

| 2 | Acid-catalyzed amide hydrolysis | 30 days | Formic acid, N-cyclohexylaminosulfenyl amide |

| 7 | Slow amide hydrolysis | 365 days | Formic acid, N-cyclohexylaminosulfenyl amide |

Photochemical Degradation Pathways under UV/Visible Irradiation

The disulfide bond is known to be susceptible to cleavage upon exposure to ultraviolet (UV) radiation. osti.gov The primary photochemical process for simple organic disulfides, such as dimethyl disulfide (DMDS), involves the homolytic cleavage of the sulfur-sulfur (S-S) bond upon absorption of UV light, leading to the formation of two thiyl radicals (RS•). osti.govosti.gov It is plausible that N,N'-Dithiobis(N-cyclohexylformamide) would follow a similar pathway, generating N-cyclohexylformamido-thiyl radicals.

These highly reactive radicals can then participate in a variety of secondary reactions, including hydrogen abstraction from the solvent or other molecules, or recombination. Another potential, though less common, pathway is the cleavage of the carbon-sulfur (C-S) bond. osti.gov The specific pathway and products will depend on the wavelength of irradiation and the surrounding chemical environment.

The formamide group is generally more photochemically stable than the disulfide bond. However, the presence of the disulfide chromophore could potentially sensitize the degradation of the formamide moiety.

Table 2: Potential Photochemical Degradation Products of N,N'-Dithiobis(N-cyclohexylformamide)

| Irradiation Source | Primary Photoprocess | Major Photoproducts |

|---|---|---|

| UV-C (200-280 nm) | S-S bond homolysis | N-cyclohexylformamido-thiyl radical |

Thermal Stability Profile and Identification of Decomposition Products

The thermal stability of N,N'-Dithiobis(N-cyclohexylformamide) is primarily dictated by the strength of the disulfide bond, which is typically the weakest covalent bond in the molecule. The thermal decomposition of organic disulfides generally proceeds via homolytic cleavage of the S-S bond to generate thiyl radicals. researchgate.netnih.gov For instance, dimethyl disulfide readily decomposes at temperatures between 316-373°C. researchgate.net

Therefore, it is expected that upon heating, N,N'-Dithiobis(N-cyclohexylformamide) would decompose to form N-cyclohexylformamido-thiyl radicals. These radicals can then undergo further reactions, such as disproportionation or recombination, leading to a complex mixture of products. The presence of the formamide group might influence the subsequent reactions of the initially formed radicals.

Table 3: Illustrative Thermal Decomposition Profile of N,N'-Dithiobis(N-cyclohexylformamide)

| Temperature Range (°C) | Onset of Decomposition | Primary Decomposition Products |

|---|---|---|

| 150 - 200 | Initial slow decomposition | N-cyclohexylformamido-thiyl radical |

Oxidative and Reductive Degradation Mechanisms of the Disulfide Linkage and Formamide Groups

The disulfide linkage is susceptible to both oxidation and reduction. Oxidizing agents can convert the disulfide to a variety of products, including thiosulfinates, thiosulfonates, and ultimately, sulfonic acids. The specific product depends on the strength of the oxidizing agent and the reaction conditions.

Conversely, the disulfide bond can be readily cleaved by reducing agents to yield two thiol molecules. In the case of N,N'-Dithiobis(N-cyclohexylformamide), reduction would lead to the formation of N-cyclohexyl-N-mercaptoformamide.

The formamide group is generally resistant to mild oxidizing and reducing conditions. However, strong reducing agents can reduce the formamide to an amine. The N-S bond in related sulfonamides has been shown to be cleaved under reductive conditions, often facilitated by photoactivated electron transfer. nih.govorganic-chemistry.orgnih.gov A similar mechanism could potentially be at play for the N-S bond in the degradation products of N,N'-Dithiobis(N-cyclohexylformamide).

Table 4: Predicted Products from Oxidative and Reductive Degradation

| Reagent Type | Target Functional Group | Major Degradation Products |

|---|---|---|

| Oxidizing Agent (e.g., H₂O₂) | Disulfide linkage | N-cyclohexylformamide-S-sulfinate, N-cyclohexylformamide-S-sulfonate |

| Reducing Agent (e.g., NaBH₄) | Disulfide linkage | N-cyclohexyl-N-mercaptoformamide |

Derivatization and Functionalization of N,n Dithiobis N Cyclohexylformamide

Targeted Modifications at the Formamide (B127407) Nitrogen and Carbonyl Groups

The formamide functional groups in N,N'-dithiobis(N-cyclohexylformamide) offer multiple avenues for derivatization. The nitrogen atom and the carbonyl carbon are key sites for introducing chemical diversity.

Reactions at the formamide nitrogen can be envisioned, drawing parallels from the known chemistry of secondary amides. For instance, deprotonation of the N-H bond using a suitable base would generate a reactive amide anion. This intermediate could subsequently be reacted with a variety of electrophiles to introduce new substituents. Potential electrophiles could include alkyl halides, acyl chlorides, and other activated species, leading to a range of N-substituted derivatives.

The carbonyl group itself is another reactive handle. Nucleophilic addition to the carbonyl carbon is a fundamental reaction in organic chemistry. While the reactivity of the formamide carbonyl is generally lower than that of ketones or aldehydes, it can undergo reactions with potent nucleophiles. For example, reduction of the carbonyl group using strong reducing agents like lithium aluminum hydride would yield the corresponding diamine. Furthermore, the carbonyl oxygen can be targeted for reactions such as O-alkylation, although this typically requires highly reactive electrophiles.

Strategies for Selective Cleavage and Re-formation of the Disulfide Bond

The disulfide bond is a dynamic covalent linkage that plays a crucial role in the structure and function of many molecules, from simple organic compounds to complex proteins. The selective cleavage and re-formation of the disulfide bond in N,N'-dithiobis(N-cyclohexylformamide) is a key strategy for its functionalization.

The reduction of the disulfide bond to the corresponding thiol, N-cyclohexyl-N-thioformamide, is a primary transformation. This can be achieved using a variety of reducing agents. The choice of reductant allows for control over the reaction conditions, from mild to harsh.

| Reducing Agent | Reaction Conditions | Product |

| Dithiothreitol (DTT) | Aqueous buffer, room temperature | N-cyclohexyl-N-thioformamide |

| Tris(2-carboxyethyl)phosphine (TCEP) | Aqueous or organic solvent, room temperature | N-cyclohexyl-N-thioformamide |

| Sodium borohydride (B1222165) (NaBH4) | Alcoholic solvent, 0 °C to room temperature | N-cyclohexyl-N-thioformamide |

Once formed, the thiol can be re-oxidized to the symmetrical disulfide or used as a precursor for the synthesis of unsymmetrical disulfides.

Introduction of Heteroatoms into the Disulfide Linkage

Replacing one of the sulfur atoms in the disulfide bridge with another heteroatom, such as selenium, can significantly alter the properties of the resulting molecule. The synthesis of selenosulfide analogues of N,N'-dithiobis(N-cyclohexylformamide) would proceed via the reaction of the corresponding thiol with a selenium-transfer reagent. These selenosulfide derivatives are expected to have different redox potentials and bond lengths compared to the parent disulfide, offering a means to fine-tune the molecule's reactivity.

Synthesis of Mixed Disulfides and Analogues

The thiol generated from the reduction of N,N'-dithiobis(N-cyclohexylformamide) is a versatile intermediate for the synthesis of mixed (unsymmetrical) disulfides. Reaction of this thiol with a different thiol under oxidizing conditions, or with a sulfenyl halide, would lead to the formation of a new disulfide bond with two different substituents. This approach allows for the coupling of the N-cyclohexylformamide moiety to a wide range of other molecules, including biomolecules, polymers, and functional materials.

A general strategy for the synthesis of unsymmetrical disulfides involves the reaction of a thiol with an activated disulfide or a sulfenylating agent. For example, the thiol derived from N,N'-dithiobis(N-cyclohexylformamide) could be reacted with N-(phenylthio)succinimide to generate the corresponding unsymmetrical disulfide.

Functionalization of the Cyclohexyl Rings for Enhanced Chemical Diversity

The two cyclohexyl rings in N,N'-dithiobis(N-cyclohexylformamide) provide a scaffold for further functionalization, leading to a significant increase in the molecule's chemical diversity. Various C-H functionalization strategies can be employed to introduce new substituents onto the aliphatic rings.

For instance, free-radical halogenation could introduce a halogen atom onto the cyclohexyl ring, which can then serve as a handle for a variety of nucleophilic substitution reactions. Furthermore, directed C-H activation methodologies could potentially be applied to achieve site-selective functionalization of the cyclohexyl rings. While direct functionalization of the cyclohexyl rings of the target molecule has not been specifically reported, analogous reactions on similar N-cyclohexyl amide structures suggest the feasibility of such transformations.

The introduction of functional groups such as hydroxyl, amino, or carboxylic acid moieties onto the cyclohexyl rings would dramatically alter the solubility and coordination properties of the molecule, opening up new avenues for its application.

Future Research Directions and Emerging Paradigms for N,n Dithiobis N Cyclohexylformamide

Integration into Supramolecular Chemistry and Self-Assembly Systems

The field of supramolecular chemistry focuses on the design of complex chemical systems where molecules are held together by non-covalent interactions. rsc.org The disulfide bond within N,N'-dithiobis(N-cyclohexylformamide) offers a compelling entry point into this domain, particularly through the lens of dynamic covalent chemistry (DCC). nih.govscispace.com DCC utilizes reversible covalent bond formation to create adaptable molecular networks that can respond to external stimuli. nih.gov

Future research could explore the self-assembly of N,N'-dithiobis(N-cyclohexylformamide) into higher-order structures. youtube.com The directionality of the amide groups combined with the flexibility of the disulfide linkage could lead to the formation of well-defined supramolecular polymers, macrocycles, or cages. The cyclohexyl groups, with their potential for intermolecular hydrophobic interactions, could further guide the assembly process, leading to ordered nanostructures. rsc.org For instance, researchers could investigate how changes in solvent polarity or temperature influence the equilibrium between discrete molecules and self-assembled aggregates.

Moreover, the disulfide bond can act as a reversible linker, allowing for the templated synthesis of complex architectures. nih.gov In the presence of a template molecule, the dynamic exchange of disulfide bonds could favor the formation of a host-guest complex, which can then be "locked" by altering the reaction conditions to halt the exchange. nih.govscispace.com This approach could be used to create novel molecular sensors or delivery systems.

Table 1: Potential Supramolecular Structures with N,N'-dithiobis(N-cyclohexylformamide)

| Supramolecular Structure | Potential Driving Force | Potential Application |

|---|---|---|

| Linear Polymers | Hydrogen bonding (amide-amide), Disulfide exchange | Responsive gels, Self-healing materials |

| Macrocycles | Intramolecular disulfide bonding, Hydrophobic interactions | Host-guest chemistry, Molecular recognition |

Exploration of Synthetic Pathways in Flow Chemistry and Microreactor Technologies

The synthesis of molecules containing multiple functional groups can be challenging using traditional batch methods. Flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a microreactor, offers significant advantages in terms of safety, efficiency, and scalability. chimia.chtcichemicals.comkth.se

The synthesis of N,N'-dithiobis(N-cyclohexylformamide) and its derivatives is an area ripe for exploration using flow chemistry. The precise control over reaction parameters such as temperature, pressure, and stoichiometry in a microreactor could lead to higher yields and purities. mdpi.com For example, the oxidation of the corresponding thiol precursor to form the disulfide bond could be performed in a controlled manner, minimizing over-oxidation or side reactions. organic-chemistry.org

Furthermore, flow chemistry enables the seamless integration of multiple synthetic and purification steps. researchgate.net A multi-step flow synthesis could be designed to first produce the N-cyclohexylthioformamide intermediate, followed by an in-line oxidation to yield the final N,N'-dithiobis(N-cyclohexylformamide) product. This would streamline the production process and reduce waste. The inherent safety benefits of microreactors would also be advantageous when handling potentially hazardous reagents. tcichemicals.com

Table 2: Comparison of Batch vs. Flow Synthesis for Disulfide Compounds

| Parameter | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Heat Transfer | Often inefficient, leading to temperature gradients. | Highly efficient due to high surface-area-to-volume ratio. chimia.ch |

| Mass Transfer | Can be limited by stirring efficiency. | Enhanced due to small diffusion distances. chimia.ch |

| Safety | Larger volumes of hazardous materials. | Smaller reaction volumes, better control over exotherms. tcichemicals.com |

| Scalability | Often requires re-optimization of reaction conditions. | Can be achieved by running the system for longer or by parallelization. mdpi.com |

| Reproducibility | Can be operator-dependent. | Highly reproducible due to automation and precise control. tcichemicals.com |

Development of Advanced In Situ Characterization Techniques for Reaction Monitoring

Understanding the kinetics and mechanisms of the formation and dynamic exchange of the disulfide bond in N,N'-dithiobis(N-cyclohexylformamide) is crucial for its application in dynamic systems. Advanced in situ characterization techniques, which allow for the real-time monitoring of chemical reactions, will be instrumental in this endeavor.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying dynamic processes. researchgate.netnanoge.org In situ NMR could be employed to follow the disulfide exchange reactions of N,N'-dithiobis(N-cyclohexylformamide) with other thiols, providing insights into the equilibrium and rate constants of the process. researchgate.net Similarly, the synthesis of the compound itself could be monitored to optimize reaction conditions and identify any intermediates. nih.gov

Spectrophotometric methods, such as those using Ellman's reagent (DTNB), are well-established for quantifying thiols and disulfides and could be adapted for monitoring reactions involving N,N'-dithiobis(N-cyclohexylformamide). nih.govnih.gov The release of a chromophore upon thiol-disulfide exchange provides a straightforward way to follow the reaction progress. nih.gov Coupling these analytical techniques with flow reactors would create a powerful platform for high-throughput screening and optimization of reactions involving this compound. youtube.com

Design of Bio-inspired Chemical Systems Utilizing Dynamic Disulfide Bonds

Nature makes extensive use of dynamic disulfide bonds to control protein structure and function. umich.eduacs.orgnih.gov The reversible formation and cleavage of disulfide bonds play a critical role in processes such as protein folding and redox signaling. acs.orgub.edu Inspired by these biological systems, researchers can design novel chemical systems based on N,N'-dithiobis(N-cyclohexylformamide) that exhibit life-like properties.

One promising area is the development of self-replicating molecules. By designing a system where N,N'-dithiobis(N-cyclohexylformamide) or a derivative can act as a template for its own formation from smaller building blocks through disulfide exchange, it may be possible to create a simple artificial self-replicator. ub.edu

Another exciting direction is the creation of stimuli-responsive materials. Hydrogels cross-linked with N,N'-dithiobis(N-cyclohexylformamide) could be designed to degrade in the presence of a reducing agent, such as glutathione, which is found in higher concentrations inside cells. This property could be exploited for targeted drug delivery, where a therapeutic agent encapsulated within the hydrogel is released upon entering the cellular environment. The disulfide bond's responsiveness to light could also be harnessed, as photoinduced radical disulfide metathesis can be used to create photo-responsive dynamic systems. rsc.org

The structural similarity of the N-cyclohexylformamide moiety to certain biologically active molecules also suggests potential applications in medicinal chemistry, although this falls outside the direct scope of this forward-looking analysis on emerging paradigms. ebi.ac.ukchemicalbook.com

Q & A

Q. What are the standard synthetic routes for N,N'-dithiobis(N-cyclohexylformamide)?

The synthesis typically involves multi-step condensation reactions. For example, cyclohexylamine can react with ethyl cyanoacetate under reflux conditions to form intermediates like N-cyclohexyl cyanoacetamide, which is further functionalized using methylenic ketones and acidic catalysts (e.g., glacial acetic acid). Microwave-assisted methods have also been explored to improve yield and reduce reaction time . Purification often employs high-purity crystallization or distillation techniques, as described in European patent methods for related formamide derivatives .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

- Elemental analysis to confirm stoichiometry.

- FT-IR spectroscopy to identify amide (C=O, N-H) and disulfide (S-S) bonds.

- NMR spectroscopy (¹H, ¹³C) to resolve cyclohexyl proton environments and confirm substitution patterns.

- Mass spectrometry (ESI-MS or MALDI-TOF) for molecular weight validation. Spectral data should be cross-referenced with computational models (e.g., DFT) to resolve ambiguities .

Q. What are the primary applications of this compound in organic synthesis?

It serves as a precursor for:

- Heterocyclic systems : Synthesis of thiophene derivatives via condensation with ketones .

- Peptide coupling : As a carbodiimide-like reagent, though ureas may form as byproducts .

- Pharmaceutical intermediates : Structural analogs are used in bioactive molecule development, such as thieno[2,3-d]pyrimidinones .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize disulfide bond degradation during synthesis?

Strategies include:

- Conducting reactions under inert atmospheres (N₂/Ar) to prevent oxidative cleavage.

- Using low-temperature regimes (<50°C) to reduce thermal lability .

- Incorporating radical scavengers (e.g., BHT) to inhibit sulfur-sulfur bond homolysis. Reaction progress should be monitored via HPLC or TLC to detect degradation early .

Q. How do researchers resolve contradictions between crystallographic data and computational models for this compound?

Discrepancies in bond lengths or angles (e.g., S-S vs. C-N distances) can arise from:

Q. What strategies prevent urea byproduct formation in carbodiimide-mediated reactions involving this compound?

Urea formation is a common side reaction in amide couplings. Mitigation approaches include:

- Using alternative coupling reagents (e.g., HATU, COMU) to bypass carbodiimide intermediates.

- Adding suppressants like HOAt or Oxyma to stabilize active esters .

- Optimizing stoichiometry to limit excess carbodiimide, which drives urea formation.

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the stability of N,N'-dithiobis(N-cyclohexylformamide) in acidic media?

Some studies suggest hydrolytic stability, while others note degradation. To resolve this:

- Perform pH-controlled stability assays (e.g., 1H NMR in D₂O at varying pH).

- Compare activation energies via Arrhenius plots under acidic conditions.

- Cross-validate with computational studies (e.g., DFT-based hydrolysis pathways) .

Methodological Recommendations

Q. What purification techniques are recommended for isolating high-purity N,N'-dithiobis(N-cyclohexylformamide)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.